molecular formula C15H15NO4 B11848235 4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline CAS No. 106006-02-4

4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline

Cat. No.: B11848235
CAS No.: 106006-02-4
M. Wt: 273.28 g/mol
InChI Key: QSGZRSBPMIEJQQ-UHFFFAOYSA-N
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Description

4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a furoquinoline core structure, which is a fusion of a furan ring with a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxy-7,8-dimethoxyquinoline with a suitable furan derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-8-methoxyfuro[2,3-b]quinoline
  • 4,7-Dimethoxyfuro[2,3-b]quinoline

Uniqueness

4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy and methoxy groups at specific positions on the quinoline ring can enhance its solubility and interaction with target molecules, making it a valuable compound for various applications.

Properties

CAS No.

106006-02-4

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

4-ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline

InChI

InChI=1S/C15H15NO4/c1-4-19-13-9-5-6-11(17-2)14(18-3)12(9)16-15-10(13)7-8-20-15/h5-8H,4H2,1-3H3

InChI Key

QSGZRSBPMIEJQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=COC2=NC3=C1C=CC(=C3OC)OC

Origin of Product

United States

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